![molecular formula C22H29Cl2N3O B4753518 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4753518.png)
2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide
Overview
Description
2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide, also known as ADPAA, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. ADPAA belongs to the class of adamantane derivatives, which have been shown to possess a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide has been shown to interact with several proteins and enzymes, including cyclin-dependent kinase 4, p53, and caspase-3, which are involved in cell cycle regulation and apoptosis. 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in neurotransmitter metabolism and synaptic transmission. These effects may contribute to the neuroprotective and antiviral properties of 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide.
Biochemical and physiological effects:
2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of neurotransmitter levels, and reduction of oxidative stress and inflammation. These effects have been observed in vitro and in vivo, and they suggest that 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide may have therapeutic potential in various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide for lab experiments is its well-established synthesis method, which allows for the production of high-purity and high-yield samples. 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide is also relatively stable and easy to handle, which makes it suitable for a wide range of experiments. However, one of the limitations of 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide is its relatively low solubility in water, which may limit its use in certain experiments. Additionally, the exact mechanism of action of 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide is not fully understood, which may complicate its use in some experiments.
Future Directions
There are several future directions for research on 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide. One direction is to further elucidate its mechanism of action and molecular targets, which may provide insights into its therapeutic potential in various diseases. Another direction is to explore its potential as a drug candidate, which may involve the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide may be studied in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Finally, 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide may be studied in animal models of various diseases to further evaluate its therapeutic potential.
Scientific Research Applications
2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. In cancer research, 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disease research, 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the pathogenesis of Alzheimer's and Parkinson's diseases. In viral infection research, 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide has been shown to inhibit the replication of several viruses, including influenza A virus and human coronavirus.
properties
IUPAC Name |
2-[4-(1-adamantyl)piperazin-1-yl]-N-(2,5-dichlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29Cl2N3O/c23-18-1-2-19(24)20(10-18)25-21(28)14-26-3-5-27(6-4-26)22-11-15-7-16(12-22)9-17(8-15)13-22/h1-2,10,15-17H,3-9,11-14H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTOEGSCQUVYQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)Cl)Cl)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-2-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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